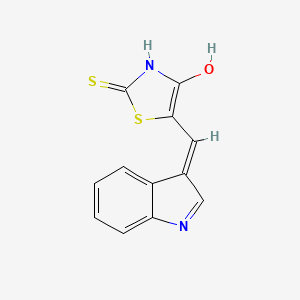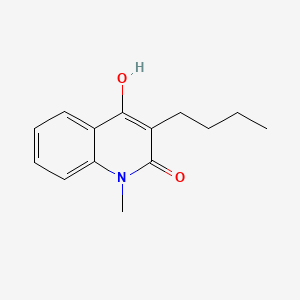
N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
Studies on antioxidants are significant across various fields, including food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are pivotal in determining antioxidant activity. These methods, based on chemical reactions and monitored through spectrophotometry, have been successfully applied in analyzing antioxidant capacity, potentially including compounds like N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (Munteanu & Apetrei, 2021).
Environmental Impact of Brominated Compounds
The environmental occurrence of brominated flame retardants, including their detection in indoor air, dust, consumer goods, and food, is closely monitored due to potential risks. Research emphasizes the need for more comprehensive studies on their occurrence, environmental fate, and toxicity. The presence of specific brominated compounds often reported raises concerns, suggesting a potential area for investigating the environmental impact of synthetic brominated compounds such as this compound (Zuiderveen, Slootweg, & de Boer, 2020).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, including derivatives similar to this compound, possess a variety of biological properties, prompting extensive research. Recent reviews have highlighted the therapeutic patent literature on pyrazolines, covering their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These findings underline the compound's potential in pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).
Inhibition of Monoamine Oxidase by Pyrazoline
Pyrazoline derivatives are recognized for their significant activity towards Monoamine Oxidase (MAO), an enzyme associated with neurological conditions. Structural modifications in the pyrazoline nucleus have been correlated with MAO inhibition, highlighting the potential of compounds like this compound in developing treatments for neurological disorders (Mathew, Suresh, Anbazhagan, & Mathew, 2013).
Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to pyrazoline derivatives, has shown a wide range of medicinal properties, including anticancer and anti-infectious activities. This emphasizes the structural and functional versatility of pyrazoline and its derivatives in drug development, suggesting that this compound could also hold significant medicinal value (Cherukupalli et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 'N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide' can be achieved by a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent.", "Step 2: Add a catalytic amount of catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Isolate the product by filtration or precipitation.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
| 1299343-31-9 | |
Fórmula molecular |
C21H15BrN4O2 |
Peso molecular |
435.3g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
Clave InChI |
WOKURXSFTBKWDZ-FSJBWODESA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B604326.png)
![(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604334.png)
![6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604335.png)
![2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604336.png)
![4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604337.png)
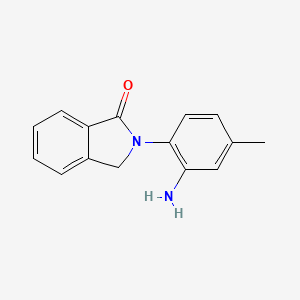
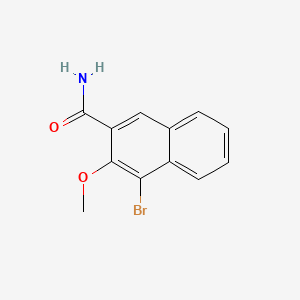
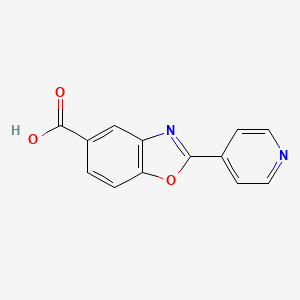
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B604342.png)
![4-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B604345.png)
